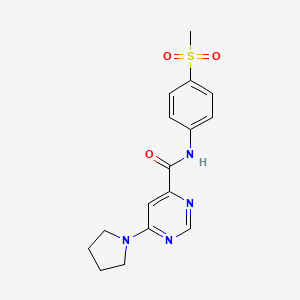

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a pyrrolidinyl group and a carboxamide moiety, along with a methylsulfonylphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-24(22,23)13-6-4-12(5-7-13)19-16(21)14-10-15(18-11-17-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEFHUPQQVCBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.

Attachment of the Methylsulfonylphenyl Group: This step often involves a sulfonation reaction, where a methylsulfonyl chloride reacts with a phenyl derivative, followed by coupling with the pyrimidine core.

Formation of the Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(methylsulfonyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- N-(4-(methylsulfonyl)phenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidinyl group, in particular, may offer different steric and electronic properties compared to similar compounds, leading to unique interactions with molecular targets.

Biological Activity

N-(4-(methylsulfonyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 409.5 g/mol. Its IUPAC name is N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide. The presence of the methylsulfonyl group and the pyrrolidine ring contributes to its biological activity, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O2S |

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:

-

HeLa Cells : The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations.

Cell Line IC50 (µM) HeLa 19.9 MDA-MB-231 43.9 OVCAR-3 31.5

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities . It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which is crucial for various physiological processes.

The interaction with MAGL was characterized through Michaelis-Menten kinetics, revealing competitive inhibition behavior. This suggests that this compound could modulate endocannabinoid levels, providing therapeutic benefits in conditions like pain and inflammation.

Case Studies

- Study on Antiproliferative Effects : A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. This effect was attributed to the compound's ability to induce apoptosis via caspase activation pathways.

- Enzyme Inhibition Analysis : A detailed kinetic study revealed that the compound binds to MAGL with a Ki value of approximately 11.7 µM, indicating a strong affinity for this target enzyme.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how should purity be validated?

- Methodology : Multi-component reactions (MCRs) involving pyrimidine precursors and sulfonamide coupling agents are effective. For example, describes MCRs using aldehydes, cyanacetamide, and methanesulfonamide derivatives under basic conditions (K₂CO₃) to assemble pyrrolo-pyrimidine scaffolds. Post-synthetic modifications (e.g., introducing pyrrolidine via nucleophilic substitution) can yield the target compound.

- Purity Validation : Use HPLC (≥98% purity, as in ) and HRMS for mass confirmation (e.g., [M+H]+ ion matching calculated values) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine integration, methylsulfonyl resonance) .

- X-ray Crystallography : Resolve dihedral angles between pyrimidine and aryl rings (e.g., deviations of 12–86° observed in similar compounds) .

- HRMS : Validate molecular formula (e.g., C₁₇H₂₁N₅O₃S requires m/z 375.1365) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Polymorphic forms of pyrimidine derivatives (e.g., differing dihedral angles in ) may exhibit variable bioactivity. Validate purity (HPLC) and crystallinity (PXRD) to rule out structural heterogeneity.

- Assay Optimization : Standardize cell lines and assay conditions (e.g., kinase inhibition protocols in ). Compare IC₅₀ values under consistent parameters .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Molecular Docking : Model interactions with targets like kinases (e.g., Src/Abl in ) using software like AutoDock. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues.

- QSAR Analysis : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. How can regioselective functionalization of the pyrimidine core be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.